molecular formula C11H12N4 B2940673 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline CAS No. 867329-98-4

2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline

Cat. No.: B2940673
CAS No.: 867329-98-4
M. Wt: 200.245
InChI Key: YIDQJALYMDZXKO-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline: is a chemical compound with the molecular formula C11H12N4 and a molecular weight of 200.24 g/mol . It is characterized by the presence of a cyclopropyl group attached to a triazole ring, which is further connected to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening purposes .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

  • 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenol
  • 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzamide
  • 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid

Comparison: Compared to these similar compounds, 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline is unique due to the presence of the aniline moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c12-9-4-2-1-3-8(9)11-13-10(14-15-11)7-5-6-7/h1-4,7H,5-6,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDQJALYMDZXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NN2)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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